6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
The compound “6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one” is a complex organic molecule that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Scientific Research Applications
Anticancer Activity via PI3Kα Inhibition
The aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer. Consequently, PI3K inhibitors have garnered significant interest for cancer treatment . Researchers have designed and synthesized a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, among which compound 13k stands out. Here’s what we know:
- Compound 13k : This derivative exhibits potent inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM. Notably, it specifically targets PI3Kα, a critical enzyme in the PI3K pathway. Additionally, 13k induces cell cycle arrest at the G2/M phase and promotes apoptosis in HCC827 cells. These findings suggest that 13k could serve as a lead compound for developing PI3Kα inhibitors in cancer therapy .
Luminescent Properties and Technological Applications
Imidazo[1,2-a]pyridine derivatives, including our compound of interest, have luminescent properties. These aromatic heterocycles find applications in various technological fields:
- Optoelectronic Devices : The luminescence of imidazo[1,2-a]pyridine derivatives makes them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs) and displays .
- Sensors : Their fluorescence properties enable their use as sensors for detecting specific analytes or environmental changes .
- Confocal Microscopy and Imaging : These compounds serve as emitters for confocal microscopy, aiding in cellular imaging and diagnostics .
Versatile Scaffold in Organic Synthesis
Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis. Researchers have explored its reactivity and multifarious biological activity. Here’s why it’s valuable:
- Drug Prejudice Scaffold : Due to its wide range of applications in medicinal chemistry, imidazo[1,2-a]pyridine is considered a “drug prejudice” scaffold. Its structural features make it amenable to modification for drug development .
Material Science Applications
Beyond its role in drug discovery, imidazo[1,2-a]pyridine is useful in material science:
- Structural Character : Its unique structural features contribute to its utility in material science applications .
Future Prospects and Research Directions
As scientific understanding evolves, researchers may uncover novel applications for this intriguing compound. Investigating its interactions with other cellular pathways, exploring its pharmacokinetics, and assessing its safety profile are essential for its broader utilization.
Safety and Hazards
properties
IUPAC Name |
6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-7-5-12-4-6-14(9-15(12)16)21-11-13-10-19-8-2-1-3-17(19)18-13/h1-4,6,8-10H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGHRRIHDCTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one |
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